Stearoyl proline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Oxooctadecyl)-L-proline typically involves the acylation of pyrrolidine with stearic acid or its derivatives. One common method is the reaction of pyrrolidine with stearoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 1-(1-Oxooctadecyl)-L-proline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxooctadecyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the stearoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1-(1-Oxooctadecyl)-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-(1-Oxooctadecyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. Additionally, it may modulate the activity of enzymes and receptors involved in various biological processes. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-Octadecanoylpyrrolidine: Similar in structure but may have different functional groups.
1-Stearoylpyrrolidine: Another name for 1-(1-Oxooctadecyl)-L-proline.
Stearoyl-L-carnitine: Contains a stearoyl group but differs in its overall structure and biological activity.
Uniqueness
1-(1-Oxooctadecyl)-L-proline is unique due to its specific combination of a pyrrolidine ring and a long-chain fatty acid. This structure imparts distinct physicochemical properties, making it suitable for various applications in research and industry.
Biological Activity
Stearoyl proline, a lipoamino acid formed by the acylation of proline with stearic acid, has garnered attention due to its diverse biological activities. This compound exhibits significant antimicrobial properties, potential applications in metabolic regulation, and implications in therapeutic contexts. The following sections provide a detailed exploration of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which combines a saturated fatty acid chain (stearic acid) with the amino acid proline. This structural arrangement contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions.
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial effect . Research indicates that it exhibits activity against various Gram-positive and Gram-negative bacteria.
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Micrococcus luteus | Inhibitory |
Bacillus cereus | Inhibitory |
Escherichia coli | Moderate Inhibition |
Studies have shown that this compound's antimicrobial properties may be attributed to its ability to disrupt bacterial membranes, leading to cell lysis and death .
Metabolic Regulation
This compound also plays a role in metabolic processes , particularly in the modulation of lipid metabolism. It has been linked to the regulation of stearoyl-CoA desaturase (SCD), an enzyme involved in the synthesis of unsaturated fatty acids from saturated precursors. This regulation is significant in contexts such as obesity and insulin sensitivity, where altered lipid metabolism can contribute to metabolic disorders .
Case Study: Insulin Sensitivity
A study examining the effects of this compound on insulin sensitivity demonstrated that administration of this compound improved insulin responsiveness in animal models. The mechanism was proposed to involve enhanced fatty acid oxidation and reduced lipogenesis, indicating its potential as a therapeutic agent for managing metabolic syndrome .
Cytotoxicity and Safety Profile
The cytotoxicity of this compound has been evaluated in various studies, particularly regarding its safety profile for potential therapeutic use. In vitro assays have shown low toxicity levels across different cell lines, suggesting that this compound could be a safe candidate for further development in pharmaceutical applications .
Future Directions and Research Implications
Ongoing research aims to elucidate the molecular mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In vivo studies : To confirm the findings from in vitro models.
- Mechanistic insights : Understanding how this compound interacts with cellular pathways involved in metabolism and antimicrobial action.
- Therapeutic applications : Exploring its potential use in treating metabolic disorders and infections.
Properties
CAS No. |
36577-40-9 |
---|---|
Molecular Formula |
C23H43NO3 |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(2S)-1-octadecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h21H,2-20H2,1H3,(H,26,27)/t21-/m0/s1 |
InChI Key |
IYWTVBWXIUJHNJ-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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